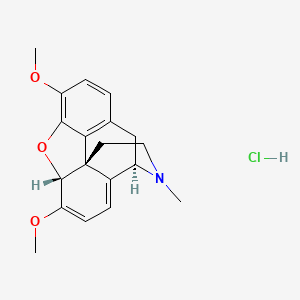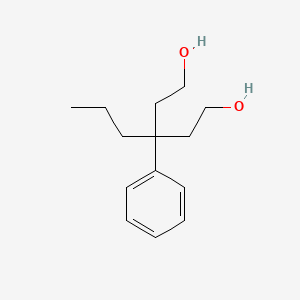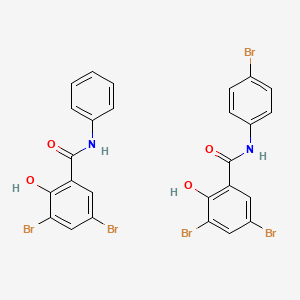
Tempasept
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tempasept is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tempasept typically involves a multi-step process that includes the following key steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and sulfonation.
Purification: The crude product is purified using techniques like recrystallization, chromatography, and distillation to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving high-pressure and high-temperature environments.
Análisis De Reacciones Químicas
Types of Reactions
Tempasept undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound is achieved using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound participates in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; various solvents and catalysts depending on the specific reaction.
Major Products
Aplicaciones Científicas De Investigación
Tempasept is widely used in scientific research due to its diverse chemical properties and biological activities. Some of its key applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: Employed in biochemical assays and as a probe to study cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tempasept involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, this compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Its molecular structure allows it to interact with multiple targets, making it a versatile compound in therapeutic research.
Propiedades
Número CAS |
8015-34-7 |
|---|---|
Fórmula molecular |
C26H17Br5N2O4 |
Peso molecular |
820.9 g/mol |
Nombre IUPAC |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide;3,5-dibromo-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H8Br3NO2.C13H9Br2NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18;14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-6,18H,(H,17,19);1-7,17H,(H,16,18) |
Clave InChI |
IYQJXWQLSOKQSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O.C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



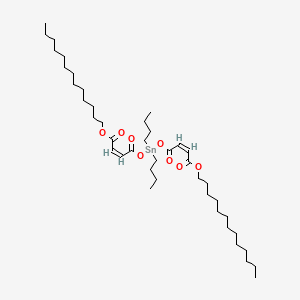
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
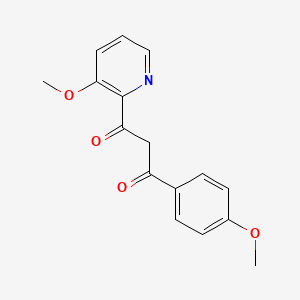
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
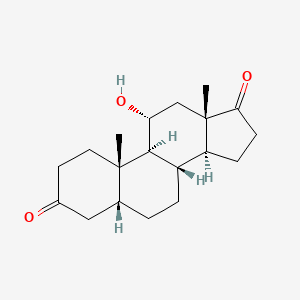


![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
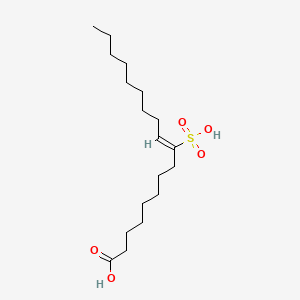
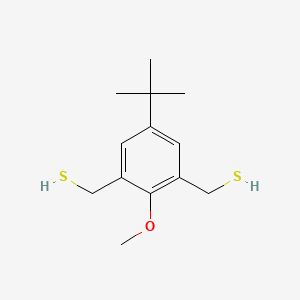
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
